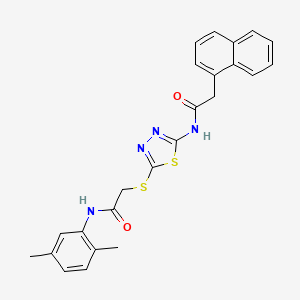

N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(2,5-Dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioacetamide linkage. The structure includes a 2,5-dimethylphenyl group and a naphthalen-1-yl acetamido moiety, which likely influence its physicochemical and biological properties. Thiadiazole derivatives are widely studied for their antimicrobial, antifungal, and pesticidal activities due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-15-10-11-16(2)20(12-15)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLSMCBQYXFXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazolyl moiety linked to an acetamido group and a dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions that yield derivatives with varying biological properties.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds derived from similar scaffolds have shown effectiveness against MRSA, with some achieving minimum inhibitory concentrations (MICs) below 1 µg/mL .

- Vancomycin-resistant Enterococcus faecium : Certain derivatives have demonstrated favorable activity against this resistant strain, suggesting potential for development into new therapeutic agents .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| 3h | MRSA | < 1 | Excellent |

| 3j | E. faecium | < 2 | Favorable |

| 9f | Candida spp. | < 0.5 | Broad-spectrum antifungal |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of the compound using various cell lines:

- A549 (lung cancer) and Caco-2 (colon cancer) cell lines were used to assess cytotoxicity. Results indicated that modifications to the thiadiazole moiety significantly influenced cytotoxic effects, with some derivatives exhibiting IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 7 | A549 | 15 | Moderate activity |

| 14f | Caco-2 | 10 | High cytotoxicity |

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of Protein Synthesis : Some studies suggest that thiadiazole derivatives may interfere with bacterial ribosomal function.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

- Targeting Resistance Mechanisms : The structural features allow for interaction with resistance mechanisms in pathogens, enhancing efficacy against resistant strains .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study synthesized several thiadiazole derivatives and evaluated their activity against drug-resistant strains of bacteria. The results highlighted the potential of these compounds as novel antimicrobial agents, particularly in treating infections caused by resistant pathogens . -

Evaluation of Anticancer Properties :

Another study focused on the anticancer activity of similar compounds, revealing significant cytotoxic effects in various cancer cell lines. The findings support further exploration into their application as chemotherapeutic agents .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. For instance:

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. Research indicates that thiadiazole derivatives can act as inhibitors of thymidylate synthase, a critical enzyme for DNA synthesis in cancer cells .

- In Vitro Studies : Various derivatives have been tested against multiple cancer cell lines, showing significant cytotoxic effects. For example, compounds with similar structures have demonstrated percent growth inhibitions ranging from 50% to over 85% against different tumor types .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties:

- Broad-Spectrum Activity : Thiadiazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances the lipophilicity of the compounds, facilitating membrane penetration and increasing efficacy .

- Case Studies : In studies assessing the antimicrobial efficacy of related thiadiazole compounds, significant inhibition zones were observed against various bacterial strains. These findings support the hypothesis that this compound could be developed as a new antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Thiadiazole ring | Enhances anticancer activity |

| Acetamide group | Improves solubility and bioavailability |

| Naphthalene substitution | Increases binding affinity to targets |

Research indicates that modifications to these structural components can lead to improved potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The compound’s structural analogs differ in substituents on the thiadiazole ring, aromatic systems, and linker groups. Key examples from literature include:

Key Observations :

- Melting Points : Analogs with bulkier substituents (e.g., 5c in ) exhibit higher melting points, suggesting increased crystallinity. The target compound’s melting point is unreported but may align with naphthalene-containing analogs.

- Synthetic Yields : Yields for thiadiazole derivatives range from 67% to 88%, influenced by substituent reactivity. The naphthalene group in the target compound may require optimized coupling conditions for similar efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.